Anodic Stability vs. Grignard Electrolytes
The anodic stability of Mg(TFSI)₂ in diglyme (0.4 M Mg(TFSI)₂/G2) reaches 4.1 V vs. Mg²⁺/Mg on a platinum working electrode after optimization, compared to Grignard-derived electrolytes (e.g., all-phenyl complex, APC) which exhibit anodic breakdown below ≈2.5 V vs. Mg²⁺/Mg [1]. This >1.6 V wider electrochemical window is attributed to the non-nucleophilic, oxidatively resistant TFSI⁻ anion. Further, Mg(TFSI)₂ electro-electrolyte in glymes supports full cell charging of Mo₆S₈ to 3.4 V vs. Mg²⁺/Mg and of carbon–sulfur composite cathodes [2].
| Evidence Dimension | Anodic electrochemical stability window |
|---|---|
| Target Compound Data | 4.1 V vs. Mg²⁺/Mg (0.4 M Mg(TFSI)₂/diglyme, Pt electrode) |
| Comparator Or Baseline | Grignard/APC electrolytes: <2.5 V vs. Mg²⁺/Mg (ether-based solutions) |
| Quantified Difference | +1.6 V wider anodic window |
| Conditions | Linear sweep voltammetry / cyclic voltammetry; 0.4 M Mg(TFSI)₂ in diglyme (G2); platinum working electrode; Mg metal reference/counter; room temperature |
Why This Matters
Procurement for high-energy-density Mg battery research demands an electrolyte with an anodic stability >4.0 V; Mg(TFSI)₂ is the only simple, halogen-free Mg salt demonstrated to access this window, directly enabling 4 V-class cathodes.
- [1] Zhao, X. et al. Deciphering the interfacial electrochemistry of non-nucleophilic Mg(TFSI)2 as 4 V-class electrolyte for Mg batteries. Chem. Eng. J. 2025, 505, 158690. DOI: 10.1016/j.cej.2025.158690 View Source
- [2] Ha, S.-Y. et al. Magnesium(II) Bis(trifluoromethane sulfonyl) Imide-Based Electrolytes with Wide Electrochemical Windows for Rechargeable Magnesium Batteries. ACS Appl. Mater. Interfaces 2014, 6, 4063–4073. DOI: 10.1021/am405619v View Source
